Thiophene, 2-iodo-3-octyl-
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Overview
Description
Thiophene, 2-iodo-3-octyl- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-iodo-3-octyl- typically involves the iodination of 3-octylthiophene. One common method is the direct iodination using iodine (I2) and a suitable oxidizing agent such as silver sulfate (Ag2SO4) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in large-scale synthesis. These methods provide high selectivity and efficiency, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-iodo-3-octyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling or the Stille coupling.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Employs palladium catalysts and organotin reagents.
Oxidation: Utilizes m-CPBA or hydrogen peroxide.
Reduction: Involves NaBH4 or LiAlH4.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 3-octylthiophene.
Scientific Research Applications
Thiophene, 2-iodo-3-octyl- has numerous applications in scientific research:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Pharmaceuticals: Serves as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Utilized in the development of corrosion inhibitors and advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Thiophene, 2-iodo-3-octyl- in various applications involves its ability to participate in electron transfer processes and form stable intermediates. In organic electronics, the compound’s conjugated system allows for efficient charge transport. In pharmaceuticals, its reactivity enables the formation of bioactive molecules that interact with specific molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2-bromo-3-octyl-: Similar in structure but with a bromine atom instead of iodine.
Thiophene, 2-chloro-3-octyl-: Contains a chlorine atom instead of iodine.
Thiophene, 2-fluoro-3-octyl-: Features a fluorine atom instead of iodine.
Uniqueness
Thiophene, 2-iodo-3-octyl- is unique due to the presence of the iodine atom, which provides higher reactivity and selectivity in substitution reactions compared to its bromo, chloro, and fluoro counterparts. The octyl group enhances its solubility and compatibility with organic solvents, making it a versatile compound for various applications .
Properties
CAS No. |
153938-80-8 |
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Molecular Formula |
C12H19IS |
Molecular Weight |
322.25 g/mol |
IUPAC Name |
2-iodo-3-octylthiophene |
InChI |
InChI=1S/C12H19IS/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10H,2-8H2,1H3 |
InChI Key |
FIGUWGHYSXYKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC=C1)I |
Origin of Product |
United States |
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